molecular formula C9H12O3S B13603880 Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate

Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate

Cat. No.: B13603880
M. Wt: 200.26 g/mol
InChI Key: UVFGOGBFLJPFIQ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate is an organic compound that belongs to the class of esters It features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a hydroxy group attached to the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method involves the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions due to the presence of the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate involves its interaction with molecular targets and pathways within biological systems. The thiophene ring and hydroxy group play crucial roles in its reactivity and interactions. For example, the compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where thiophene derivatives are preferred over other aromatic compounds.

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

methyl 3-hydroxy-3-(3-methylthiophen-2-yl)propanoate

InChI

InChI=1S/C9H12O3S/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4,7,10H,5H2,1-2H3

InChI Key

UVFGOGBFLJPFIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(CC(=O)OC)O

Origin of Product

United States

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